

Application Note: Structure Elucidation of Regaloside C using NMR Spectroscopy

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Compound of Interest

Compound Name: Regaloside C

Cat. No.: B047254

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Introduction

Regaloside C is a naturally occurring glycerol glucoside isolated from the bulbs of plants belonging to the *Lilium* genus.[1] This compound has garnered interest within the scientific community due to its potential biological activities, including anti-inflammatory and cardiomyocyte protective effects. The precise structural characterization of natural products like **Regaloside C** is a critical step in drug discovery and development, enabling a deeper understanding of structure-activity relationships and providing a basis for synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such molecules. This application note provides a detailed overview of the NMR-based methodologies for the structural confirmation of **Regaloside C**, presenting its characteristic ^1H and ^{13}C NMR data and key 2D NMR correlations.

The structure of **Regaloside C** has been determined as (2S)-1-O-caffeoyl-3-O- β -D-glucopyranosylglycerol. This was established through comprehensive analysis of its spectroscopic data, primarily from 1D and 2D NMR experiments, and mass spectrometry.

Data Presentation: NMR Spectroscopic Data for Regaloside C

The following tables summarize the ^1H and ^{13}C NMR chemical shift assignments for **Regaloside C**. Data were acquired in a suitable deuterated solvent (e.g., Methanol- d_4) and referenced to the residual solvent signal.

Table 1: ^1H NMR Data for **Regaloside C** (500 MHz, Methanol- d_4)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Glycerol Moiety			
1a	4.45	dd	11.5, 4.0
1b	4.35	dd	11.5, 6.5
2	4.05	m	
3a	3.90	dd	10.0, 5.0
3b	3.70	dd	10.0, 6.0
Caffeoyl Moiety			
2'	7.04	d	2.0
5'	6.78	d	8.0
6'	6.95	dd	8.0, 2.0
7' (α)	6.30	d	16.0
8' (β)	7.60	d	16.0
Glucose Moiety			
1"	4.38	d	7.8
2"	3.20	t	8.0
3"	3.38	t	9.0
4"	3.30	t	9.0
5"	3.28	m	
6"a	3.85	dd	12.0, 2.0
6"b	3.68	dd	12.0, 5.5

Table 2: ^{13}C NMR Data for **Regaloside C** (125 MHz, Methanol- d_4)

Position	Chemical Shift (δ) ppm
Glycerol Moiety	
1	66.5
2	71.0
3	70.2
Caffeoyl Moiety	
1'	127.8
2'	115.2
3'	146.8
4'	149.5
5'	116.5
6'	123.0
7' (α)	114.8
8' (β)	146.2
9' (C=O)	168.5
Glucose Moiety	
1"	104.5
2"	75.2
3"	78.0
4"	71.8
5"	77.9
6"	62.9

Experimental Protocols

The following protocols outline the general procedures for the isolation and NMR-based structure elucidation of **Regaloside C**.

Isolation of Regaloside C

- **Extraction:** Dried and powdered bulbs of a *Lilium* species are extracted with methanol at room temperature. The resulting extract is concentrated under reduced pressure.
- **Solvent Partitioning:** The concentrated methanol extract is suspended in water and partitioned successively with n-hexane, chloroform, and n-butanol. The n-butanol fraction, which typically contains the polar glycosides, is collected.
- **Column Chromatography:** The n-butanol soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).
- **Further Purification:** Fractions containing **Regaloside C** are combined and further purified by repeated column chromatography on Sephadex LH-20 and/or preparative high-performance liquid chromatography (HPLC) to yield pure **Regaloside C**.

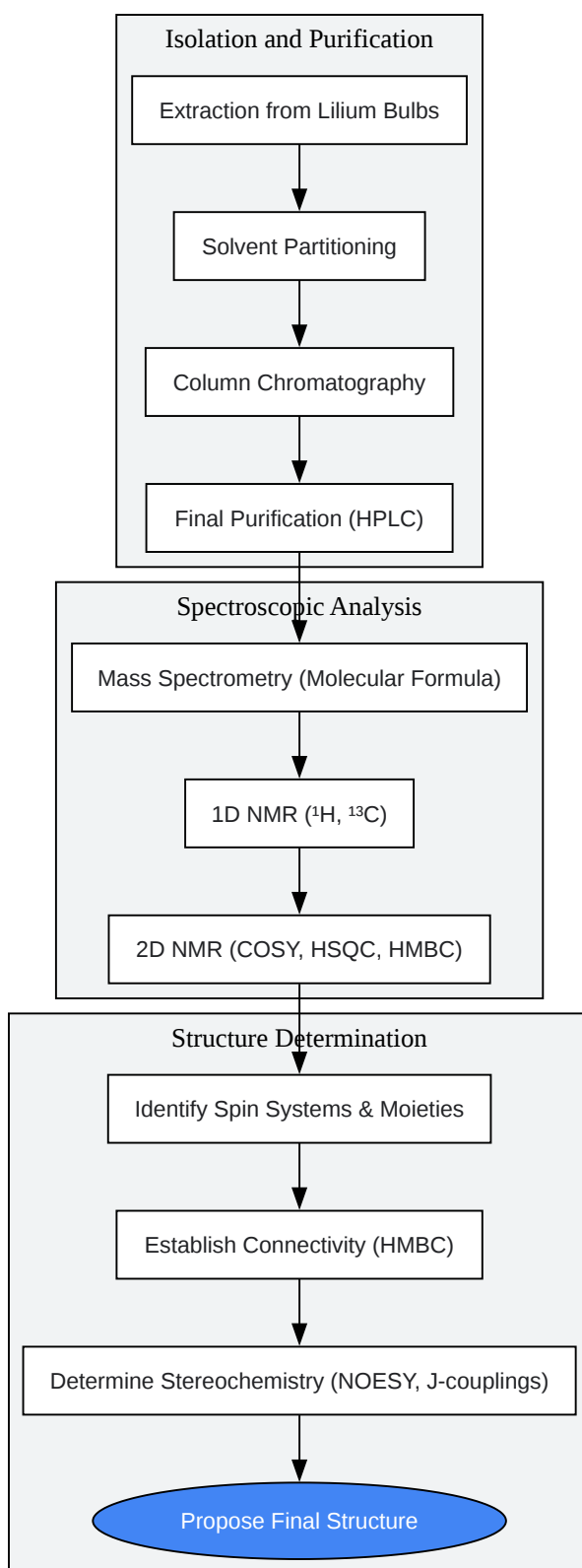
NMR Spectroscopy

- **Sample Preparation:** A sample of pure **Regaloside C** (approximately 5-10 mg) is dissolved in 0.5 mL of deuterated methanol (Methanol-d₄). The solution is transferred to a 5 mm NMR tube.
- **1D NMR Data Acquisition:**
 - ¹H and ¹³C NMR spectra are acquired on a 500 MHz (or higher) NMR spectrometer.
 - For ¹H NMR, typical parameters include a spectral width of 12 ppm, 32k data points, a relaxation delay of 2 s, and 16 scans.
 - For ¹³C NMR, a proton-decoupled sequence is used with a spectral width of 220 ppm, 64k data points, a relaxation delay of 2 s, and 1024 scans.
- **2D NMR Data Acquisition:**

- COSY (Correlation Spectroscopy): Acquired to establish ^1H - ^1H spin systems. Key parameters include a spectral width of 12 ppm in both dimensions, 2k x 256 data points, and 8 scans per increment.
- HSQC (Heteronuclear Single Quantum Coherence): Used to determine one-bond ^1H - ^{13}C correlations. The experiment is optimized for an average one-bond coupling constant of 145 Hz. Spectral widths are typically 12 ppm (^1H) and 160 ppm (^{13}C), with 1k x 256 data points and 16 scans per increment.
- HMBC (Heteronuclear Multiple Bond Correlation): Acquired to establish long-range ^1H - ^{13}C correlations (2-3 bonds). The experiment is optimized for a long-range coupling constant of 8 Hz. Spectral widths are similar to HSQC, with 2k x 256 data points and 32 scans per increment.
- Data Processing: All NMR data are processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent signals (Methanol- d_4 : δH 3.31, δC 49.0).

Visualization of Structure Elucidation Workflow and Key Correlations

The following diagrams illustrate the logical workflow for the structure elucidation of **Regaloside C** and highlight key 2D NMR correlations.



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Workflow for the structure elucidation of **Regaloside C**.

Regaloside C Structure with Atom Numbering																	
1	2	3	1'	2'	3'	4'	5'	6'	7'	8'	9'	1''	2''	3''	4''	5''	6''

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Structure of **Regaloside C** with atom numbering.

Key COSY Correlations (^1H - ^1H)	Key HMBC Correlations (^1H - ^{13}C)
<div>H-1 ↔ H-2</div>	<div>H-1 → C-9'</div>
<div>H-5' ↔ H-6'</div>	
<div>H-2 ↔ H-3</div>	<div>H-8' → C-1', C-9'</div>
<div>H-7' ↔ H-8'</div>	
<div>H-1'' ↔ H-2'' ↔ H-3'' ↔ H-4'' ↔ H-5'' ↔ H-6''</div>	<div>H-1'' → C-3</div>

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Key 2D NMR correlations for **Regaloside C**.

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References

- 1. scispace.com [scispace.com]

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